molecular formula C8H15NO2 B175068 Methyl 1,3-dimethylpyrrolidine-3-carboxylate CAS No. 114725-00-7

Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Cat. No.: B175068
CAS No.: 114725-00-7
M. Wt: 157.21 g/mol
InChI Key: AJHMLHHIBYJZNW-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7) is a high-purity chemical compound supplied as a clear liquid and characterized by the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. Its structure features a pyrrolidine ring, a nitrogen-containing heterocycle that is fundamental in medicinal chemistry, substituted with ester and methyl functional groups at the 3-position and a second methyl group on the nitrogen atom. This specific substitution pattern makes it a versatile and valuable chiral building block for organic synthesis and drug discovery efforts. The pyrrolidine scaffold is a privileged structure in drug design, frequently employed in the synthesis of bioactive molecules and novel enzyme inhibitors. Research into analogous pyrrolidine-3-carboxylic acid derivatives highlights their significant application as key intermediates in the development of potential therapeutic agents, such as a novel class of pyrrolidine carboxamides identified as potent inhibitors of the InhA enzyme in Mycobacterium tuberculosis . Furthermore, related compounds are used in the development of asymmetric synthesis methodologies, serving as precursors to highly enantiomerically enriched structures . This compound is also suitable for use in catalysis as a chiral auxiliary or ligand precursor, and in material science research. This product is sold for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Buyers assume full responsibility for ensuring all handling and usage complies with their local regulations and patent laws.

Properties

IUPAC Name

methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHMLHHIBYJZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556780
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114725-00-7
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

  • Catalyst : 10% Pd/C (0.3–0.4 equivalents by weight).

  • Solvent : Methanol (20–50 mL per gram of substrate).

  • Conditions : Room temperature, hydrogen pressure (up to 425 psi in autoclave systems).

  • Workup : Filtration through Celite® followed by solvent evaporation.

This method’s scalability is demonstrated in autoclave reactions, where 137 mmol of substrate in 700 mL methanol achieves quantitative conversion under 425 psi H₂. The product, a clear oil, is highly reactive and often used directly in subsequent functionalization steps.

Acylation and Functional Group Interconversion

Post-hydrogenation acylation is critical for introducing diverse substituents. In one case, methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate reacts with ethyl 2-chloro-2-oxoacetate in dichloromethane using diisopropylethylamine (DIPEA) as a base. This yields methyl (2S,3S)-1-(2-ethoxy-2-oxo-acetyl)-2-methyl-pyrrolidine-3-carboxylate (89% yield), demonstrating the amine’s nucleophilicity.

Comparative Analysis of Acylating Agents:

Acylating AgentSolventBaseYield
Ethyl chlorooxoacetateDCMDIPEA89%
Acetic anhydrideTHFDMAP75%*
Benzoyl chlorideEtOAcPyridine68%*
*Hypothetical data based on analogous reactions.

These reactions highlight the versatility of pyrrolidine-3-carboxylates in medicinal chemistry, enabling the installation of pharmacophores or prodrug moieties.

Stereochemical Control in Pyrrolidine Synthesis

The (2S,3S) configuration of methyl 2-methylpyrrolidine-3-carboxylate is preserved throughout hydrogenation and acylation steps, as confirmed by optical rotation ([α]D = -236.3) and NMR spectroscopy. Chiral auxiliaries, such as (S)-1-phenylethyl groups, enforce stereoselectivity during ring formation. Removing these auxiliaries via hydrogenolysis retains the desired stereochemistry, critical for bioactive molecules.

Industrial-Scale Considerations

Large-scale synthesis (e.g., 139 mmol batches) employs cost-effective catalysts like Pd/C and minimizes solvent use via gradient elution in chromatography. Autoclave hydrogenation at 425 psi reduces reaction times to 16 hours while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is characterized by a pyrrolidine ring with methyl substituents at positions 1 and 3, and a carboxylate group at position 3. The molecular formula is C8H15NO2C_8H_{15}NO_2 with a molecular weight of approximately 157.21 g/mol. Its chiral nature makes it a valuable building block in asymmetric synthesis.

Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. It is utilized in various organic transformations including:

  • Oxidation : Converts to ketones or carboxylic acids.
  • Reduction : Forms alcohols or more saturated derivatives.
  • Substitution Reactions : Leads to various substituted pyrrolidine derivatives.

Biological Applications

In biological research, this compound is employed as a probe for studying enzyme interactions and as a ligand in receptor binding assays. Its ability to modulate enzyme activity makes it significant for:

  • Investigating enzyme-substrate interactions.
  • Serving as an inhibitor or modulator in metabolic pathways .

Pharmaceutical Development

This compound is recognized for its potential use in drug synthesis. It acts as an intermediate in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties .

Agrochemical Production

The compound is also used as an intermediate in the production of agrochemicals. Its structural properties allow it to be integrated into various formulations aimed at enhancing agricultural productivity .

Reaction Mechanisms

The mechanisms of action for this compound involve its interaction with specific molecular targets:

  • In biological systems, it may influence metabolic pathways through binding interactions with enzymes or receptors.
  • The ester group can undergo hydrolysis to release the active pyrrolidine moiety, facilitating its biological effects .

Case Study 1: Enzyme Interaction Studies

A study focused on the use of this compound as a ligand in enzyme assays revealed its potential to inhibit specific enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting its utility in drug discovery processes aimed at targeting metabolic diseases .

Case Study 2: Synthesis Optimization

Research on optimizing the synthesis of complex molecules using this compound highlighted its effectiveness as a building block. The study demonstrated high yields and purity in multi-step syntheses involving this compound, showcasing its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of methyl 1,3-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which then interacts with target proteins or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 1,3-dimethylpyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives and esters cited in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
This compound Not provided C₈H₁₃NO₂ 155.19 g/mol Pyrrolidine ring, two methyl groups, ester Research intermediate; chiral scaffold in drug design
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 g/mol Pyrrolidine ring, ketone, carboxylic acid Potential precursor for bioactive molecules; higher polarity due to carboxylic acid
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate 885962-77-6 C₁₅H₁₉NO₂ 245.32 g/mol Benzyl group, pyrrolidine ring, ester Larger steric bulk; applications in peptide mimetics or receptor studies
1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate 872714-75-5 C₂₀H₂₈N₂O₄ 360.45 g/mol Carbamate, tert-butyl ester, benzyloxy group Protected amine intermediate for peptide synthesis; enhanced stability
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Not provided C₁₁H₁₁N₃O₂ 217.22 g/mol Pyrazole ring, pyridine, ester Heterocyclic hybrid structure; potential kinase inhibitor or ligand

Key Differences and Implications

  • Steric and Electronic Effects :

    • The benzyl-substituted analog (CAS 885962-77-6) exhibits increased lipophilicity and steric hindrance compared to this compound, which may influence its binding affinity in receptor-ligand interactions .
    • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) lacks the ester group, rendering it more polar and acidic, suitable for ionic interactions in aqueous-phase reactions .
  • Synthetic Utility: The tert-butyl carbamate derivative (CAS 872714-75-5) includes protective groups (tert-butyl and benzyloxy), making it a preferred intermediate in multi-step syntheses requiring orthogonal protection strategies .
  • Chirality and Stereochemistry :

    • This compound’s rigid bicyclic structure enforces specific stereochemical outcomes, whereas linear analogs (e.g., 1,3-dimethylamylamine, CAS 105-41-9) lack this rigidity, leading to conformational flexibility that may reduce enantioselectivity in reactions .

Biological Activity

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two methyl groups at positions 1 and 3, and a carboxylate group at position 3. This unique structure contributes to its reactivity and biological interactions. The presence of methyl groups can enhance lipophilicity and influence binding affinity to various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

  • Adenosine Receptors : The compound acts as a dual inverse agonist for adenosine A1 receptors (A1R) and antagonist for A2A and A2B receptors. This dual action may contribute to its potential in modulating neurotransmission and inflammatory responses .
  • Enzyme Interaction : It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating adenosine receptor activity, which is crucial in neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its antagonistic effects on adenosine receptors, which play a role in inflammatory signaling pathways .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Neuroprotection : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative disorders .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, indicating its efficacy as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundMechanism of ActionBiological Activity
Methyl pyrrolidine-3-carboxylateAdenosine receptor modulationModerate neuroprotective effects
2,5-Dimethylpyrrolidine-3-carboxylateSimilar receptor interactionsReduced activity compared to methyl derivative
Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylateEnzyme inhibitionHigher potency in enzyme modulation

Q & A

Basic: What are the recommended methods for synthesizing Methyl 1,3-dimethylpyrrolidine-3-carboxylate, and how can its purity be verified?

Answer:
Synthesis typically involves esterification of the corresponding carboxylic acid using methanol under acidic catalysis, followed by purification via recrystallization or column chromatography. Characterization requires 1H/13C NMR to confirm the ester and pyrrolidine substituents, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemistry. Purity is assessed using HPLC with UV detection or melting point analysis . For crystallographic validation, software like SHELXL (for refinement) and ORTEP-III (for visualization) are recommended .

Basic: How should researchers safely handle and dispose of this compound in laboratory settings?

Answer:
Follow PPE protocols (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers away from heat/ignition sources. Dispose of waste via licensed hazardous waste services, adhering to RCRA guidelines . Refer to safety data sheets (SDS) for spill management (e.g., neutralization with inert adsorbents) and first-aid measures (e.g., eye irrigation with water for 15 minutes). Avoid long-term storage due to potential degradation .

Advanced: What methodologies are employed to resolve contradictions in crystallographic data during structural analysis?

Answer:
Contradictions in data (e.g., inconsistent bond lengths/angles) are resolved by:

  • Multi-model refinement in SHELXL to test alternative conformations .
  • Twinned data analysis using the Hooft parameter or Rigaku TWINABS to detect pseudosymmetry.
  • Cross-validation with hydrogen bonding patterns (e.g., graph-set analysis) to ensure packing consistency .

Advanced: How do hydrogen bonding patterns influence the crystalline packing of this compound?

Answer:
Hydrogen bonds (e.g., N–H···O or C–H···O interactions) dictate molecular aggregation. Use X-ray diffraction to map interactions and graph-set analysis (e.g., Etter’s rules) to classify motifs like chains (C(4)) or rings (R22(8)). Complementary techniques like IR spectroscopy validate bond types, while Hirshfeld surface analysis quantifies interaction contributions .

Advanced: How are Cremer-Pople parameters applied to analyze the puckering conformation of the pyrrolidine ring?

Answer:
The Cremer-Pople puckering coordinates (amplitude q, phase angle θ) quantify ring non-planarity. For five-membered rings:

  • Calculate displacements from the mean plane using CIF data .
  • Use software like PARST or PLATON to compute q (0.3–0.6 Å for moderate puckering) and θ (0–360°) to distinguish chair, envelope, or twist conformers. Compare with benchmark values from similar heterocycles .

Basic: Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

Answer:

  • 1H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and ester methoxy (δ 3.6–3.8 ppm).
  • 13C NMR : Confirm carbonyl (δ 170–175 ppm) and quaternary carbons.
  • IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • High-resolution MS : Validate molecular formula via exact mass (<1 ppm error) .

Advanced: How can computational chemistry predict the stability of conformers?

Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Optimize geometries and calculate relative energies of conformers.
  • Simulate NMR chemical shifts (GIAO method) and compare with experimental data.
  • Analyze potential energy surfaces to identify transition states between puckered forms .

Advanced: What are best practices for refining high-resolution crystallographic data using SHELXL?

Answer:

  • Use SHELXS for structure solution (direct methods) and SHELXL for refinement.
  • Apply ADPs (anisotropic displacement parameters) for non-H atoms.
  • Include H-atom riding models and validate with R1/wR2 convergence (<5% discrepancy).
  • Check for twinned data via the Hooft y parameter and apply twin-law matrices if needed .

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